molecular formula C12H10BrNO2 B2948147 methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate CAS No. 1188083-12-6

methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2948147
CAS No.: 1188083-12-6
M. Wt: 280.121
InChI Key: HOYXPFSFGTVJHZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a bromophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 4-(4-bromophenyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 4-(4-bromophenyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to specific molecular targets, while the pyrrole ring can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • Methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
  • Methyl 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylate
  • Methyl 4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Comparison: Methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electron-withdrawing capability can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYXPFSFGTVJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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